![molecular formula C14H11N3S B3109816 [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine CAS No. 176032-36-3](/img/structure/B3109816.png)
[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine
Descripción general
Descripción
[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine is a complex organic compound that features a unique structure combining a pyridine ring, a thiazole ring, and an amine group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
Compounds containing thiazole and imidazole rings, which are present in this compound, are known to have a broad range of biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of chemical bonds . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine.
Result of Action
Thiazole derivatives are known to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of this compound .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine are not fully understood. It is known that thiazole derivatives can interact with a variety of enzymes, proteins, and other biomolecules . For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Cellular Effects
The cellular effects of this compound are not well-studied. Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiazole derivatives have been found to interact with a variety of biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Thiazole derivatives have been found to have diverse biological activities, which could potentially change over time .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Thiazole derivatives have been found to have diverse biological activities, which could potentially vary with dosage .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Thiazole derivatives have been found to interact with a variety of enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Thiazole derivatives have been found to have diverse biological activities, which could potentially influence their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Thiazole derivatives have been found to have diverse biological activities, which could potentially influence their activity or function at the subcellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with α-bromoketones to form the thiazole ring, followed by coupling with a phenylamine derivative under controlled conditions . The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
Compared to similar compounds, [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine stands out due to its unique combination of a pyridine ring and a thiazole ring, which may confer distinct biological activities and chemical properties .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-(2-pyridin-3-yl-1,3-thiazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-12-5-1-3-10(7-12)13-9-18-14(17-13)11-4-2-6-16-8-11/h1-9H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGBMIGPRFXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
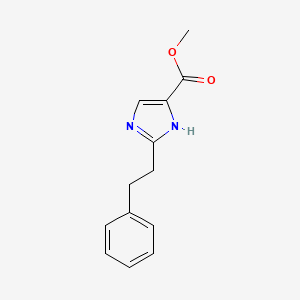
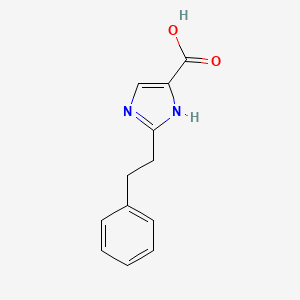
![(3aR,5R,6S,6aR)-5-(Azepan-1-ylmethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3109744.png)
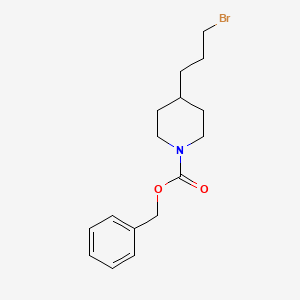
![5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3109752.png)
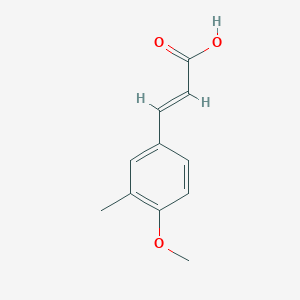
![4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3109771.png)

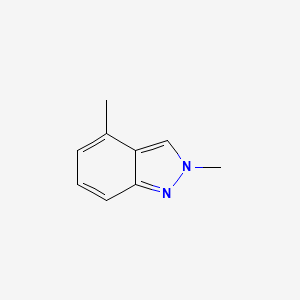
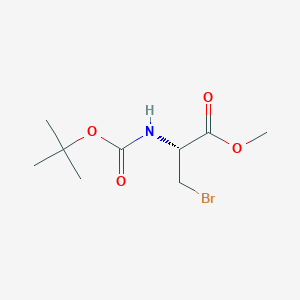


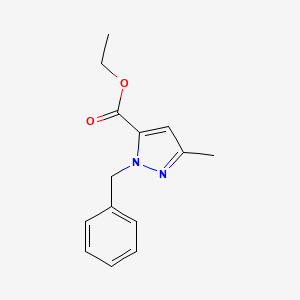
![ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3109819.png)
